![molecular formula C19H19N3O6S B2963154 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide CAS No. 886939-38-4](/img/structure/B2963154.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
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Overview
Description
The compound “N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the dimethoxyphenyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Oxadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, oxadiazoles are stable compounds. They are resistant to reduction and hydrolysis, and they have low basicity .Scientific Research Applications
Neutron Capture Therapy
Boron-containing compounds like F2648-0704 can be used as boron carriers in neutron capture therapy (NCT). This is a type of cancer treatment that targets tumors with a high concentration of boron-10 isotope, which captures neutrons and undergoes nuclear reactions that destroy cancer cells .
Photoremovable Protecting Groups
Compounds with dimethoxyphenyl groups, similar to those in F2648-0704 , are known to act as photoremovable protecting groups. They can protect reactive sites in a molecule until they are exposed to light, which removes the protecting group and activates the molecule .
Mechanism of Action
Safety and Hazards
Future Directions
Oxadiazole derivatives are a topic of ongoing research, particularly in the development of new pharmaceuticals. They have been studied for potential use in treating a variety of conditions, including cancer, bacterial infections, and neurological disorders . The future research on this specific compound could involve further exploration of its potential biological activities and the optimization of its properties for specific applications.
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)16-7-5-12(6-8-16)17(23)20-19-22-21-18(28-19)13-9-14(26-2)11-15(10-13)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCVSPBFYKDBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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